molecular formula C15H16N4O2S2 B6537766 N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide CAS No. 1021255-24-2

N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide

Cat. No. B6537766
CAS RN: 1021255-24-2
M. Wt: 348.4 g/mol
InChI Key: XMHBOFMDFWUIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide is 348.07146811 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{6-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Development

This compound’s unique structure enables it to be utilized in various studies, ranging from drug development to materials science. It’s related to thiazole derivatives, which have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Antioxidant Research

Thiazole derivatives have been found to exhibit antioxidant properties . This compound, with its thiophene and pyridazine rings, could potentially be studied for similar antioxidant applications.

Analgesic and Anti-inflammatory Studies

Thiazole derivatives have also been used in the development of analgesic and anti-inflammatory drugs . This compound could potentially be used in similar research.

Antimicrobial and Antifungal Research

The compound could be useful in the development of new antimicrobial and antifungal agents, given the antimicrobial and antifungal properties of related thiazole derivatives .

Antiviral Research

Thiazole derivatives have been used in antiviral research . This compound, with its similar structure, could potentially be used in the development of new antiviral drugs.

Antitumor and Cytotoxic Studies

Thiazole derivatives have shown antitumor and cytotoxic activities . This compound could potentially be studied for similar antitumor and cytotoxic applications.

properties

IUPAC Name

N-[6-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c20-13(16-8-11-2-1-7-22-11)9-23-14-6-5-12(18-19-14)17-15(21)10-3-4-10/h1-2,5-7,10H,3-4,8-9H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHBOFMDFWUIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.